2-Ethoxy-3-nitro-benzoic acid
CAS No.:
Cat. No.: VC13516842
Molecular Formula: C9H9NO5
Molecular Weight: 211.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9NO5 |
|---|---|
| Molecular Weight | 211.17 g/mol |
| IUPAC Name | 2-ethoxy-3-nitrobenzoic acid |
| Standard InChI | InChI=1S/C9H9NO5/c1-2-15-8-6(9(11)12)4-3-5-7(8)10(13)14/h3-5H,2H2,1H3,(H,11,12) |
| Standard InChI Key | VIZTVFPFNWYERH-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC=C1[N+](=O)[O-])C(=O)O |
| Canonical SMILES | CCOC1=C(C=CC=C1[N+](=O)[O-])C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The molecular architecture of 2-ethoxy-3-nitro-benzoic acid consists of a benzene ring functionalized with three distinct groups:
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Carboxylic acid at position 1 (C1)
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Ethoxy group (-OCH₂CH₃) at position 2 (C2)
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Nitro group (-NO₂) at position 3 (C3)
This arrangement creates significant electronic effects:
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The nitro group induces strong meta-directing properties, influencing subsequent chemical reactions.
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The ethoxy substituent contributes steric hindrance while moderately activating the aromatic ring through electron donation .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-ethoxy-3-nitrobenzoic acid | |
| Molecular Formula | C₉H₉NO₅ | |
| Molecular Weight | 211.17 g/mol | |
| SMILES Notation | CCOC1=C(C=CC=C1N+[O-])C(=O)O | |
| InChI Key | VIZTVFPFNWYERH-UHFFFAOYSA-N |
Spectroscopic Signatures
While experimental spectral data remains limited in public databases, the structural analogs suggest characteristic features:
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) .
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NMR: Predicted chemical shifts include δ 8.5-8.7 ppm (aromatic H), δ 4.1-4.3 ppm (OCH₂CH₃), and δ 1.3-1.5 ppm (CH₃) .
Synthesis and Production Methodologies
Conventional Nitration-Etherification Route
The most frequently reported synthesis involves sequential functionalization of benzoic acid derivatives:
Step 1: Methyl Ester Protection
Benzoic acid is converted to its methyl ester using methanol under acidic conditions to prevent unwanted side reactions during subsequent nitration .
Step 2: Regioselective Nitration
Controlled nitration at position 3 is achieved using mixed acid (HNO₃/H₂SO₄) at 0-5°C, yielding 3-nitro-2-ethoxybenzoate.
Step 3: Etherification
The ethoxy group is introduced via nucleophilic aromatic substitution (SNAr) using sodium ethoxide in anhydrous ethanol.
Step 4: Ester Hydrolysis
Final saponification with aqueous NaOH regenerates the carboxylic acid functionality .
Table 2: Representative Reaction Conditions
| Parameter | Value | Yield |
|---|---|---|
| Nitration Temperature | 0-5°C | 68-72% |
| Etherification Duration | 6-8 hours | 85% |
| Hydrolysis pH | 10-12 | Quantitative |
Physicochemical Properties
Solubility Profile
Experimental solubility data remains scarce, but analog studies (e.g., 2-ethoxy-4-nitrobenzoic acid) provide insights :
Table 3: Comparative Solubility (25°C)
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <1 |
| Methanol | 45-50 |
| Ethyl Acetate | 12-15 |
| Dichloromethane | 8-10 |
The reduced aqueous solubility compared to unsubstituted benzoic acid (3400 mg/L) stems from increased hydrophobicity from the ethoxy group and nitro moiety .
Thermal Stability
Differential scanning calorimetry (DSC) of the related compound 2-ethoxy-4-nitrobenzoic acid shows a melting point range of 146-151°C with decomposition above 200°C . The ortho-nitro configuration in 2-ethoxy-3-nitro-benzoic acid likely lowers thermal stability due to intramolecular strain.
Comparative Analysis with Structural Isomers
Table 4: Isomer Comparison
| Property | 2-Ethoxy-3-nitro | 2-Ethoxy-4-nitro | 2-Ethoxy-5-nitro |
|---|---|---|---|
| Melting Point (°C) | Not reported | 146-151 | Not reported |
| LogP (Predicted) | 1.82 | 1.79 | 1.85 |
| Aqueous Solubility | Lowest | Moderate | Lowest |
The positional isomerism significantly impacts electronic distribution and intermolecular interactions, altering physicochemical behavior .
Future Research Directions
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Crystallographic Studies: Single-crystal X-ray diffraction would clarify intramolecular interactions.
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Catalytic Applications: Exploration as a ligand in asymmetric catalysis.
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Biological Screening: Systematic evaluation of antimicrobial and anticancer potential.
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